molecular formula C17H22N4O2S B2981245 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine CAS No. 1172829-10-5

3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Cat. No.: B2981245
CAS No.: 1172829-10-5
M. Wt: 346.45
InChI Key: MJOKOTSEDYAARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . It also contains a sulfonyl group attached to an ethylphenyl group .

Scientific Research Applications

Anticancer Activity

A study on the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines reveals the potential anticancer capabilities of related compounds. This research showed that certain compounds demonstrated significant activity against various cancer cell lines, highlighting the potential of these derivatives, including structures similar to 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine, as anticancer agents (L. Mallesha et al., 2012).

Antibacterial Agents

Research into Pyrido(2,3-d)pyrimidine antibacterial agents has identified derivatives with potent antibacterial activity, especially against gram-negative bacteria. This investigation showcases the application of piperazine derivatives, related to the chemical structure of this compound, in developing new antibacterial treatments (J. Matsumoto & S. Minami, 1975).

Adenosine Receptor Antagonists

The development and characterization of adenosine A2B receptor antagonists incorporating 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines highlight the therapeutic potential of such compounds in treating diseases mediated by the adenosine A2B receptor. This research suggests that derivatives of this compound could serve as a basis for the development of new drugs targeting these receptors (T. Borrmann et al., 2009).

Malaria Treatment

A study on the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, potential anti-malarial agents, underscores the significance of piperazine derivatives in developing treatments for malaria. The research demonstrates the anti-malarial activity of these compounds and emphasizes the importance of structural features for their activity, suggesting that similar compounds, including this compound, might also have potential as anti-malarial agents (W. Cunico et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Mechanism of Action

Properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-15-5-7-16(8-6-15)24(22,23)21-12-10-20(11-13-21)17-9-4-14(2)18-19-17/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKOTSEDYAARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.